molecular formula C14H13N3O3 B5423203 3-methyl-N'-(4-nitrophenyl)benzohydrazide

3-methyl-N'-(4-nitrophenyl)benzohydrazide

Cat. No. B5423203
M. Wt: 271.27 g/mol
InChI Key: KOCPYQCBCQENKS-UHFFFAOYSA-N
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Description

3-methyl-N'-(4-nitrophenyl)benzohydrazide, also known as MNPNH, is a compound that has garnered considerable attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 293.29 g/mol. MNPNH has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-methyl-N'-(4-nitrophenyl)benzohydrazide is not fully understood, but it is believed to be due to its ability to chelate metal ions such as copper and iron. This compound has been shown to bind to copper ions with high affinity, forming a complex that emits fluorescence. This property has been utilized for the detection of copper ions in biological samples. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of the neurotransmitter acetylcholine, which is important for the proper functioning of the nervous system. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have both beneficial and harmful effects on the body. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-methyl-N'-(4-nitrophenyl)benzohydrazide has several advantages for use in lab experiments, including its ability to detect metal ions with high sensitivity and selectivity. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations, including its toxicity at high concentrations and its potential to interfere with biological processes due to its ability to chelate metal ions.

Future Directions

There are several future directions for research on 3-methyl-N'-(4-nitrophenyl)benzohydrazide, including the development of new synthetic methods for the compound and its derivatives. This compound and its derivatives could also be studied for their potential use in the treatment of diseases such as Alzheimer's and Parkinson's, which are characterized by a decrease in the levels of acetylcholine. Additionally, this compound could be studied for its potential use as a biosensor for the detection of metal ions in environmental and biological samples.

Synthesis Methods

3-methyl-N'-(4-nitrophenyl)benzohydrazide can be synthesized using various methods, including the reaction of 3-methylbenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by recrystallization. Other methods of synthesis include the reaction of 4-nitrobenzohydrazide with 3-methylbenzoyl chloride, and the reaction of 3-methylbenzohydrazide with 4-nitrobenzaldehyde in the presence of an acid catalyst.

Scientific Research Applications

3-methyl-N'-(4-nitrophenyl)benzohydrazide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a precursor for the synthesis of other compounds such as 3-methyl-N'-(4-methoxyphenyl)benzohydrazide, which has potential applications in the field of medicine. This compound has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine.

properties

IUPAC Name

3-methyl-N'-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-3-2-4-11(9-10)14(18)16-15-12-5-7-13(8-6-12)17(19)20/h2-9,15H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCPYQCBCQENKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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